molecular formula C9H17ClO2 B14403434 2,2-Dimethylhexyl carbonochloridate CAS No. 88662-76-4

2,2-Dimethylhexyl carbonochloridate

Cat. No.: B14403434
CAS No.: 88662-76-4
M. Wt: 192.68 g/mol
InChI Key: XIVOIDDMOMIFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylhexyl carbonochloridate is a chemical compound with the molecular formula C9H17ClO2 . As a chloroformate ester, this class of compounds is primarily valued in research and synthetic chemistry for its role as a versatile reagent for introducing the 2,2-dimethylhexyloxycarbonyl group into target molecules. A key application of chloroformates is in the synthesis of novel chemical entities, such as the creation of small molecule derivatives for pharmaceutical research. For instance, related cholesterol-based chloroformates are used to modify natural compounds like curcumin, thereby improving their metabolic stability and prolonging their duration of action in biological systems . The mechanism of action for these reactions typically involves the highly reactive carbonyl chloride group, which can readily undergo nucleophilic substitution with amines or alcohols to form carbamate or carbonate linkages, respectively. This makes it a valuable building block for constructing more complex organic structures, protecting functional groups, or developing prodrugs. Researchers can utilize this compound to explore new materials or bioactive molecules with enhanced properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88662-76-4

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

2,2-dimethylhexyl carbonochloridate

InChI

InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3

InChI Key

XIVOIDDMOMIFEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)COC(=O)Cl

Origin of Product

United States

Preparation Methods

Reagents and Catalysts

Triphosgene (bis(trichloromethyl) carbonate) serves as a phosgene surrogate due to its solid-state stability and controlled reactivity. The reaction involves the condensation of 2,2-dimethylhexanol with triphosgene in the presence of:

  • Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts.
  • Catalyst : Dimethylformamide (DMF, 0.35 mmol per 10 mmol alcohol) to activate triphosgene.
  • Solvent : Toluene or hexane, which provide non-polar environments to stabilize intermediates.

The stoichiometric ratio of alcohol to triphosgene is critical, with a 1:0.52 molar ratio (alcohol:triphosgene) ensuring complete conversion.

Reaction Conditions

The synthesis is conducted under anhydrous conditions at 0°C to minimize side reactions. A representative procedure involves:

  • Cooling a mixture of triphosgene (5.2 mmol), Na₂CO₃ (10 mmol), and DMF (0.35 mmol) in toluene (20 mL) to 0°C.
  • Slow addition of 2,2-dimethylhexanol (10 mmol) in toluene (20 mL) over 30 minutes.
  • Stirring at 0°C for 8 hours, monitored by gas-liquid chromatography (GLC).

Workup and Yields

Post-reaction, the mixture is filtered to remove solid carbonate salts, and the solvent is evaporated under reduced pressure. The crude product, a colorless oil, is obtained in 96% yield (1.84 g) with 100% selectivity for 2,2-dimethylhexyl carbonochloridate. Comparable yields are observed for structurally similar alcohols like 2-ethylcyclohexanol (96%) and n-octanol (98%).

Table 1: Triphosgene-Mediated Synthesis of Chloroformates

Alcohol Base Temperature Time (h) Yield (%) Selectivity (%)
2,2-Dimethylhexanol Na₂CO₃ 0°C 8 96 100
2-Ethylcyclohexanol Na₂CO₃ 0°C 8 96 100
Phenol Na₂CO₃ 0°C 8 66 90

Synthesis Using Solid Phosgene

Reagents and Catalysts

Solid phosgene derivatives, such as triphosgene or crystalline phosgene equivalents, offer safer handling than gaseous phosgene. The reaction employs:

  • Base : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
  • Solvent : Hydrocarbon solvents (e.g., toluene, hexane) to dissolve reactants.

Reaction Conditions

The process involves:

  • Mixing solid phosgene (5.2 mmol), K₂CO₃ (10 mmol), and DMF (0.35 mmol) in toluene at -5–25°C .
  • Gradual addition of 2,2-dimethylhexanol (10 mmol) in toluene over 30 minutes.
  • Stirring for 1–48 hours, depending on temperature.

Workup and Yields

Filtration and solvent evaporation yield 2,2-dimethylhexyl carbonochloridate with 94–98% purity , as confirmed by infrared spectroscopy (C=O stretch at 1779 cm⁻¹). Industrial-scale trials report yields exceeding 95% for 2-ethylhexyl analogs.

Table 2: Solid Phosgene-Based Synthesis Parameters

Parameter Range Optimal Value
Temperature -5–25°C 0°C
Reaction Time 1–48 hours 8 hours
Base K₂CO₃, NaHCO₃ K₂CO₃

Comparative Analysis of Methods

Industrial Scalability

  • Triphosgene : Preferred for small-scale laboratory synthesis due to ease of measurement.
  • Solid Phosgene : Suitable for continuous manufacturing processes, with shorter reaction times at higher temperatures.

Environmental Impact

Both methods generate HCl, necessitating neutralization with carbonate bases. Triphosgene produces fewer volatile byproducts, aligning with green chemistry principles.

Optimization Parameters

Effect of Base

  • Sodium Carbonate (Na₂CO₃) : Higher yields (96%) due to efficient HCl scavenging.
  • Sodium Bicarbonate (NaHCO₃) : Yields drop to 77% due to slower reaction kinetics.

Solvent Selection

  • Toluene : Optimal for non-polar alcohols (2,2-dimethylhexanol), offering 96% yield.
  • Hexane : Comparable efficacy but requires longer reaction times.

Temperature and Time

  • 0°C : Maximizes selectivity (100%) by suppressing triphosgene decomposition.
  • 25°C : Reduces reaction time to 1 hour but risks byproduct formation.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Triphosgene Activation :
    $$
    \text{(Cl}3\text{CO)}2\text{CO} + \text{DMF} \rightarrow \text{Cl}_3\text{C-O-C(O)-Cl} + \text{HCl} \cdot \text{DMF}
    $$
    DMF abstracts a chloride ion, generating reactive trichloromethyl chloroformate.
  • Alcohol Condensation :
    $$
    \text{Cl}3\text{C-O-C(O)-Cl} + \text{R-OH} \rightarrow \text{R-O-C(O)-Cl} + 2\text{HCl} + \text{CO}2
    $$
    The alcohol attacks the electrophilic carbonyl carbon, displacing chloride.

Applications and Derivatives

2,2-Dimethylhexyl carbonochloridate is a precursor to:

  • Polymer Initiators : Di(2,2-dimethylhexyl) peroxydicarbonate for PVC production.
  • Pharmaceutical Intermediates : PEGylated proteins via carbamate linkages.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water, 2,2-Dimethylhexyl carbonochloridate hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.

    Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.

    Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.

    Reduction: The major product is 2,2-dimethylhexanol.

Scientific Research Applications

2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of carbonochloridates are heavily influenced by their substituents. Below is a comparative analysis of 2,2-dimethylhexyl carbonochloridate with related compounds:

2-Fluoroethyl Carbonochloridate
  • Structure : Features a fluoroethyl group instead of dimethylhexyl.
  • Reactivity: The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitutions compared to alkyl-substituted carbonochloridates.
  • Applications : Widely used in peptide synthesis and pharmaceutical research due to its high reactivity .
1-Phenylethyl Carbonochloridate
  • Structure : Contains an aromatic phenyl group.
  • Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity relative to aliphatic carbonochloridates. This results in slower reaction kinetics but improved stability during storage.
  • Applications : Employed in cross-electrophile coupling reactions for constructing complex organic frameworks .
1,5-Dimethylhexyl Ethylphosphonofluoridate
  • Structure: Shares the dimethylhexyl chain but replaces the carbonochloridate group with a phosphonofluoridate moiety.
  • Reactivity: Phosphonofluoridates exhibit higher hydrolytic stability and are often associated with neurotoxic activity due to their inhibition of acetylcholinesterase.
  • Applications : Primarily studied in the context of chemical warfare agents rather than synthetic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.